molecular formula C22H22BrN3O7 B11475895 5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(Z)-(4-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11475895
M. Wt: 520.3 g/mol
InChI Key: YOJBKNJXKVIMJY-VROXFSQNSA-N
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Description

5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodioxole core substituted with bromine and methoxy groups, linked to a dihydro-1,2-oxazole-3-carbohydrazide moiety through a methylene bridge. The presence of multiple functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 6-bromo-4,7-dimethoxy-2H-1,3-benzodioxole and 4-methoxybenzaldehyde. The key steps in the synthesis may involve:

    Formation of the Benzodioxole Intermediate: This step involves the bromination and methoxylation of a benzodioxole precursor.

    Condensation Reaction: The benzodioxole intermediate is then condensed with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired product.

    Cyclization: The final step involves cyclization to form the dihydro-1,2-oxazole ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxazole ring suggests possible antimicrobial or anticancer activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: Lacks the methoxyphenyl group.

    5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of functional groups in 5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactivity, applications, and mechanism of action

Properties

Molecular Formula

C22H22BrN3O7

Molecular Weight

520.3 g/mol

IUPAC Name

5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22BrN3O7/c1-28-13-6-4-12(5-7-13)10-24-25-22(27)16-9-14(33-26-16)8-15-17(23)19(30-3)21-20(18(15)29-2)31-11-32-21/h4-7,10,14H,8-9,11H2,1-3H3,(H,25,27)/b24-10-

InChI Key

YOJBKNJXKVIMJY-VROXFSQNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)C2=NOC(C2)CC3=C(C4=C(C(=C3Br)OC)OCO4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=NOC(C2)CC3=C(C4=C(C(=C3Br)OC)OCO4)OC

Origin of Product

United States

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